CID 156594831

Description

Properties

CAS No. |

63985-45-5 |

|---|---|

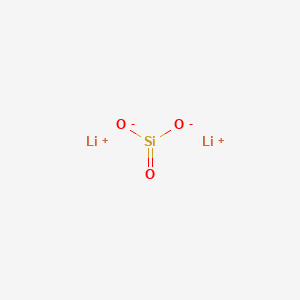

Molecular Formula |

H4LiO4Si |

Molecular Weight |

103.1 g/mol |

IUPAC Name |

dilithium;dioxido(oxo)silane |

InChI |

InChI=1S/Li.H4O4Si/c;1-5(2,3)4/h;1-4H |

InChI Key |

AWSZRNUJNSWBRK-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[Li+].[O-][Si](=O)[O-] |

physical_description |

Liquid; Water or Solvent Wet Solid Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] |

Origin of Product |

United States |

Preparation Methods

Conventional Solid-State Reaction

The solid-state reaction method involves the high-temperature calcination of lithium carbonate (Li₂CO₃) and amorphous silica (SiO₂) at molar ratios ranging from 0.5:1 to 4:1 Li:Si. Mechanically mixed powders are typically heated to 900°C for 4 hours, facilitating the formation of lithium silicate phases through direct solid-state diffusion. The reaction proceeds via a core-shell mechanism, where an initial Li₂SiO₃ layer forms at the Li₂CO₃-SiO₂ interface, followed by gradual conversion to Li₄SiO₄ as lithium ions diffuse through the product layer.

Thermodynamic Considerations

Thermodynamic data for lithium silicate phases reveal a standard enthalpy of formation (ΔfH°) of -2560.90 kJ/mol for the solid phase and -2513.07 kJ/mol for the liquid phase, with entropy values of 125.36 J/mol·K (solid) and 159.99 J/mol·K (liquid). These values underscore the energy-intensive nature of solid-state synthesis, necessitating precise temperature control to avoid undesired phase transitions.

| Property | Solid Phase | Liquid Phase |

|---|---|---|

| ΔfH° (kJ/mol) | -2560.90 | -2513.07 |

| S° (J/mol·K) | 125.36 | 159.99 |

| Heat Capacity Equation | Shomate | Shomate |

Modified Solid-State Approaches

Post-synthesis hydration treatments have been employed to mitigate the dense microstructure resulting from high-temperature sintering. Hydration at 80°C for 4 hours disrupts particle agglomeration, increasing surface area from <1 m²/g to ~15 m²/g and enhancing CO₂ capture capacity by 40%. This modification addresses the diffusion-limited kinetics inherent to unmodified Li₄SiO₄, where CO₂ absorption capacity drops from 28 wt% to 18 wt% over 10 cycles due to shell formation.

Precipitation Synthesis

Aqueous Precipitation Methodology

Precipitation methods utilize lithium hydroxide (LiOH) and colloidal silica suspensions, reacting at 70°C under continuous stirring. A typical procedure involves dissolving LiOH in deionized water (1–10 wt%) and gradually adding refined acidic silica sol (5–8 wt% SiO₂) at Li:Si molar ratios of 2–2.1:1. Ion exchange pretreatment of silica sol with strong acidic resins (e.g., styrene-based cations) reduces Na⁺ content below 50 ppm, critical for achieving high-purity lithium silicate solutions.

Process Optimization

Embodiment trials demonstrate that increasing the LiOH concentration from 5 wt% to 8 wt% elevates final product yield from 86% to 94%, while extending stirring duration from 2 to 4 hours reduces residual SiO₂ content from 1.2% to 0.7%. Temperature modulation during water bath reactions (50–60°C) further refines particle size distribution, yielding solutions with 92–96% Li₂SiO₃ content as verified by ICP-OES.

Sol-Gel Synthesis

Hydrolytic Sol-Gel Route

The hydrolytic sol-gel method employs tetraethyl orthosilicate (TEOS) and lithium alkoxides (e.g., lithium methoxide) in isopropyl alcohol, with alcohol:alkoxide ratios maintained at 60:1. Polycondensation at 70°C under reflux conditions produces amorphous gels, which are subsequently calcined at 900°C to crystallize Li₄SiO₄. This approach achieves nanoparticle sizes <100 nm, though uncontrolled gelation often results in micron-scale agglomerates.

Non-Hydrolytic Sol-Gel Synthesis

Innovative non-hydrolytic techniques eliminate water from the reaction system, using 1,2-tetradecanediol as a solvent and benzyl-ether for reflux. Silicon acetate (Si(OCOCH₃)₄) reacts with LiOH at 200–300°C under nitrogen, forming Li₄SiO₄ through ester elimination pathways. XRD analysis of resultant powders shows 78–85% phase purity, with secondary phases (Li₂SiO₃, Li₂CO₃) diminishing when calcination ramp rates increase from 3°C/min to 10°C/min.

Nanoparticle Morphology Control

TEM characterization reveals that slower calcination rates (3°C/min) produce 1 µm clusters of 100 nm particles, whereas faster ramps (10°C/min) yield 500 nm clusters with equivalent primary particle sizes. This microstructure refinement correlates with a 15% improvement in CO₂ absorption kinetics due to reduced diffusion path lengths.

Solution-Based Synthesis for High-Purity Applications

Ion Exchange Purification

High-purity lithium silicate solutions (>99.9% metallic purity) are attainable through cation exchange column treatment. Acidic silica sol (pH 2–5) preconditioned with HCl or CH₃COOH achieves Na⁺ removal efficiencies of 98.7–99.3%, critical for electronic-grade applications. Post-exchange solutions exhibit conductivity <5 µS/cm, compared to >50 µS/cm for untreated analogs.

Concentration and Stabilization

Post-synthesis concentration via vacuum evaporation produces stable 30–40 wt% Li₂SiO₃ solutions with shelf lives exceeding 12 months. Dynamic light scattering measurements confirm particle sizes remain <10 nm during storage, avoiding gelation phenomena common in uncontrolled systems.

Comparative Analysis of Synthesis Methods

Energy Consumption and Scalability

Solid-state reactions demand 8–12 kWh/kg due to prolonged high-temperature processing, whereas sol-gel and precipitation methods operate at 3–5 kWh/kg. Industrial-scale precipitation systems achieve throughputs of 500–1000 kg/day, outperforming batch-type sol-gel reactors limited to 50–100 kg/day.

Phase Purity and Performance

CO₂ capture performance varies significantly with synthesis route:

| Method | CO₂ Capacity (wt%) | Cyclic Stability (10 cycles) |

|---|---|---|

| Solid-State | 28 → 18 | 64% retention |

| Hydrated Solid-State | 32 → 26 | 81% retention |

| Sol-Gel | 25 → 20 | 75% retention |

Hydration treatment and non-hydrolytic sol-gel synthesis demonstrate superior performance metrics, attributed to optimized pore structures and reduced diffusion barriers .

Chemical Reactions Analysis

Electrochemical Reactions in Lithium-Ion Batteries

Lithium silicates form during the lithiation of silicon-based anodes, acting as components of the solid electrolyte interphase (SEI). Key reactions include:

Formation of Lithium Silicate Phases

-

Native SiO₂ lithiation :

At voltages below 0.7 V vs. Li/Li⁺, SiO₂ reacts with lithium to form lithium silicates (LiₓSiOᵧ) and lithium silicide (Li₂Si) .

-

Phase evolution :

Reactivity with Electrolytes

Lithium silicates in SEI layers degrade upon exposure to electrolytes containing LiPF₆:

HF Etching and Fluorination

-

LiPF₆ hydrolysis generates HF:

HF etches silicates, causing thickness loss and fluorination:

Higher lithium content accelerates etching, with Li₃SiOx films degrading 3× faster than SiO₂ .

Surface Contamination

XPS depth profiling reveals SEI layers contaminated with Li₂CO₃, LiOH, and graphitic carbon due to side reactions with atmospheric CO₂ and electrolyte decomposition .

CO₂ Capture Reactions

Lithium metasilicate (Li₄SiO₄) absorbs CO₂ at elevated temperatures:

Reaction Mechanism

-

Temperature dependence :

Solid-State Metathesis

Atomic Layer Deposition (ALD)

-

Using LiN[Si(CH₃)₃]₂ and O₃:

Byproducts include CO₂ and NO, with film composition dependent on deposition temperature .

Structural Stability and Degradation

-

Thermal decomposition :

Li₄SiO₄ decomposes above 900°C via lithium sublimation, while Li₂SiO₃ remains stable up to 1000°C . -

Electrochemical cycling :

Repeated lithiation/delithiation fractures silicate phases, contributing to SEI instability and capacity fade in LIBs .

Key Research Findings

This synthesis of multidisciplinary research underscores the complex reactivity of lithium silicates, guiding advancements in battery longevity and CO₂ sequestration technologies.

Scientific Research Applications

Nuclear Fusion Applications

Lithium silicates are being investigated for their potential use in fusion reactors, particularly as tritium breeding materials. Tritium is essential for sustaining fusion reactions, and lithium serves as a primary source.

Research Findings

A study conducted at the Pacific Northwest National Laboratory examined the behavior of lithium silicates under simulated fusion conditions. The researchers created pellets of lithium orthosilicate (Li₄SiO₄) and lithium metasilicate (Li₂SiO₃) and subjected them to ion irradiation at high temperatures (up to 500°C). The findings revealed:

- Deuterium Release : Efficient release of deuterium (and inferred tritium) during ion irradiation.

- Irradiation Resistance : Li₂SiO₃ exhibited greater resistance to irradiation compared to Li₄SiO₄.

- Nickel Coating : Coating lithium ceramics with nickel minimized lithium loss while enhancing tritium diffusion .

This research indicates that lithium silicates could be viable candidates for fusion blanket applications due to their structural stability and efficient tritium release properties.

Carbon Capture Technologies

Lithium silicate nanosheets (LSNs) have been developed as advanced materials for CO₂ capture in high-temperature environments.

Performance Metrics

The LSNs demonstrated:

- High CO₂ Capture Capacity : Achieved 35.3 wt% CO₂ capture efficiency using a 60% CO₂ feed gas.

- Fast Kinetics : Ultra-fast kinetics of 0.22 g g⁻¹ min⁻¹ were recorded.

- Cyclability : Maintained stability over 200 cycles without loss in capture capacity or kinetics .

This performance surpasses traditional lithium silicates, which often degrade rapidly due to carbonate shell formation during cycling.

Dental Materials

In dentistry, lithium silicate ceramics are used for fabricating dental restorations due to their aesthetic appeal and mechanical properties.

Case Study

A clinical case involved restoring stained teeth using zirconia-reinforced lithium silicate (ZLS). The restoration provided:

- Aesthetic Results : Excellent translucency and color matching with natural teeth.

- Durability : Enhanced strength compared to traditional ceramics .

These properties make lithium silicate an ideal material for crowns and bridges in dental applications.

Construction and Building Materials

Lithium silicates are utilized in construction as pore-blocking treatments that enhance the hardness and impermeability of concrete.

Key Properties

Research has shown that varying the SiO₂ to Li₂O ratio affects the gelation time and effectiveness of lithium silicate solutions:

| Molar Ratio | Gelation Time Increase | Hardness Improvement |

|---|---|---|

| 4.0 | Up to 14.5 times | Significant |

| 3.0 | Baseline | Moderate |

This indicates that optimizing the composition of lithium silicate solutions can lead to improved performance in construction applications .

Mechanism of Action

Comparison with Similar Compounds

Lithium Disilicate (Li₂Si₂O₅)

Key Differences :

- Structure : Lithium disilicate contains two SiO₄ tetrahedra per Li ion, forming needle-like crystals (0.5–4 µm length) embedded in a glassy matrix .

- Mechanical Properties : Higher flexural strength (300–400 MPa) compared to lithium metasilicate, but lower fracture toughness than zirconia-reinforced variants .

- Applications : Dominates dental restorations (e.g., IPS e.max CAD) due to superior aesthetics and machinability .

Zirconia-Reinforced Lithium Silicate (ZLS)

Key Differences :

- Composition : Combines lithium metasilicate with 10–11 wt% zirconia (ZrO₂), enhancing mechanical properties via transformation toughening .

- Performance : Fracture resistance (450–500 MPa) exceeds lithium disilicate, making it suitable for high-stress dental restorations .

- Applications : CAD/CAM blocks for crowns and overlays in dentistry .

Lithium Magnesium Silicate

Key Differences :

- Composition : Incorporates Mg²⁺ ions into the silicate structure, altering surface charge and reactivity .

- Functionality : Exhibits bactericidal properties, with 0.5–3 wt% concentrations effective against pathogens like E. coli .

- Applications : Antimicrobial coatings for food safety and medical devices .

Sodium Silicate (Na₂SiO₃)

Key Differences :

- Cost and Availability : Sodium silicate is cheaper and more widely used in construction (e.g., cement activators) .

- Mechanical Properties : Lower thermal stability (~800°C) and strength compared to lithium silicates .

- Reactivity : Higher alkalinity (pH ~12) accelerates setting in cementitious materials .

| Property | Lithium Silicate | Sodium Silicate |

|---|---|---|

| Thermal Stability | Up to 1,200°C | Up to 800°C |

| pH | ~11 | ~12 |

| Cost | High | Low |

| Primary Applications | High-tech ceramics | Construction, adhesives |

| Reference |

Doped Lithium Silicates (e.g., Sb³⁺-Doped)

Key Differences :

- Optical Properties : Sb³⁺ doping introduces photoluminescence, enabling applications in optical waveguides and sensors .

- Synthesis: Hydrothermal methods yield nanoparticles (50–200 nm) with controlled dopant concentrations .

- Applications : Advanced ceramics for nuclear reactors and optoelectronic devices .

Biological Activity

Lithium silicate, a compound that incorporates lithium ions into silicate matrices, has garnered attention in various fields, particularly in biomedicine and materials science. This article explores the biological activity of lithium silicate, focusing on its antibacterial properties, biocompatibility, and potential applications in tissue engineering.

Overview of Lithium Silicate

Lithium silicate can exist in various forms, including lithium magnesium silicate (LMS) and lithium silicate nanosheets (LSNs). These forms exhibit distinct properties that contribute to their biological activities. The synthesis methods, such as sol-gel processes, influence their structural characteristics and functional capabilities.

Antibacterial Properties

Recent studies indicate that lithium silicate exhibits significant antibacterial activity. For instance, LMS hydrosols have been shown to be effective against foodborne pathogens such as Escherichia coli and Staphylococcus aureus, with minimal toxicity to human cells . The mechanism of action involves the disruption of bacterial cell membranes and inactivation of intracellular enzymes due to the release of reactive species upon exposure to LMS .

Table 1: Antibacterial Efficacy of Lithium Silicate Compounds

Biocompatibility and Tissue Engineering Applications

Lithium silicate has shown promise in tissue engineering, particularly for cartilage regeneration. Studies have demonstrated that lithium-silicate bioactive glasses can enhance chondrocyte viability and promote hydroxyapatite layer formation when immersed in simulated body fluids . The release of lithium ions from these glasses appears to facilitate cellular responses critical for tissue regeneration.

Case Study: Lithium Silicate in Cartilage Regeneration

A study investigated the effects of lithium-silicate bioactive glasses on cartilage cells over a 21-day period. The results indicated:

- Hydroxyapatite Formation : Significant formation of carbonated hydroxyapatite was observed, suggesting enhanced osteoconductivity.

- Cell Viability : No adverse effects on chondrocyte proliferation were noted, indicating good biocompatibility.

- Mechanisms : The dual ionic release (Li+ and SiO2) might work synergistically to enhance cell metabolism and tissue integration .

The biological activity of lithium silicate is attributed to several mechanisms:

- Ionic Release : The leaching of lithium ions into surrounding media promotes cellular activities essential for tissue repair.

- Surface Morphology : Nanosheet structures provide a high surface area for interaction with biological systems, enhancing adsorption and reactivity with CO2 and other metabolites .

- Combinatorial Effects : Lithium may act synergistically with other ions (e.g., calcium) present in physiological environments, leading to enhanced biological responses .

Q & A

Q. How can spatially resolved techniques (e.g., TEM-EELS) resolve lithium distribution heterogeneity in silicate composites?

- Methodological Answer : Prepare ultrathin sections via focused ion beam (FIB) milling. Map Li distribution with electron energy loss spectroscopy (EELS) at the Li-K edge (55 eV). Correlate with energy-dispersive X-ray spectroscopy (EDS) for Si/O ratios. Use principal component analysis (PCA) to deconvolute overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.